

Glaucoside C (CAS: 81474-89-7): A Technical Overview for Researchers

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Compound of Interest

Compound Name: Glaucoside C

Cat. No.: B15525937

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Abstract

Glaucoside C, a naturally occurring glycoside, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the current scientific knowledge regarding **Glaucoside C**, with a focus on its chemical properties, biological activity, and proposed mechanism of action. The information presented herein is intended to support further investigation and drug development efforts centered on this molecule. All quantitative data is summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Chemical Properties

Glaucoside C is a complex natural product with the CAS number 81474-89-7.^[1] Its chemical structure and properties are summarized below.

Property	Value	Source
CAS Number	81474-89-7	[1]
Molecular Formula	C41H62O15	[2]
Molecular Weight	794.93 g/mol	[2]
Predicted Boiling Point	908.9±65.0 °C	[2]
Predicted Density	1.33±0.1 g/cm3	[2]
Predicted pKa	13.50±0.70	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3][4]

Biological Activity and Pharmacology

The primary biological activity of **Glaucoside C** and related compounds reported to date is their cytotoxic effect against cancer cell lines.

Anticancer Activity

Research has demonstrated that a closely related, and likely identical, compound, kuguaglycoside C, exhibits significant cytotoxicity against human neuroblastoma IMR-32 cells. [5] Another related compound, Glaucoside J, has shown activity against human breast cancer MCF-7 cells.[6]

Compound	Cell Line	Assay	IC50 Value	Treatment Duration	Source
Kuguaglycoside C	IMR-32 (human neuroblastoma)	MTT Assay	12.6 μ M	48 hours	[5]
Kuguaglycoside C	NHDF (normal human dermal fibroblasts)	MTT Assay	16.4 μ M	Not Specified	[5]
Kuguaglycoside C	HUVEC (human umbilical vein endothelial cells)	MTT Assay	27.0 μ M	Not Specified	[5]
Glaucoside J	MCF-7 (human breast adenocarcinoma)	MTT Assay	176.2 μ g/mL	24 hours	[6]

Mechanism of Action

Studies on kuguaglycoside C suggest that its anticancer activity is mediated through the induction of a caspase-independent cell death pathway, potentially necroptosis.[\[5\]](#) This is a significant finding, as it suggests that **Glaucoside C** could be effective against cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics.[\[5\]](#)

Key molecular events associated with the mechanism of action of kuguaglycoside C include:[\[5\]](#)

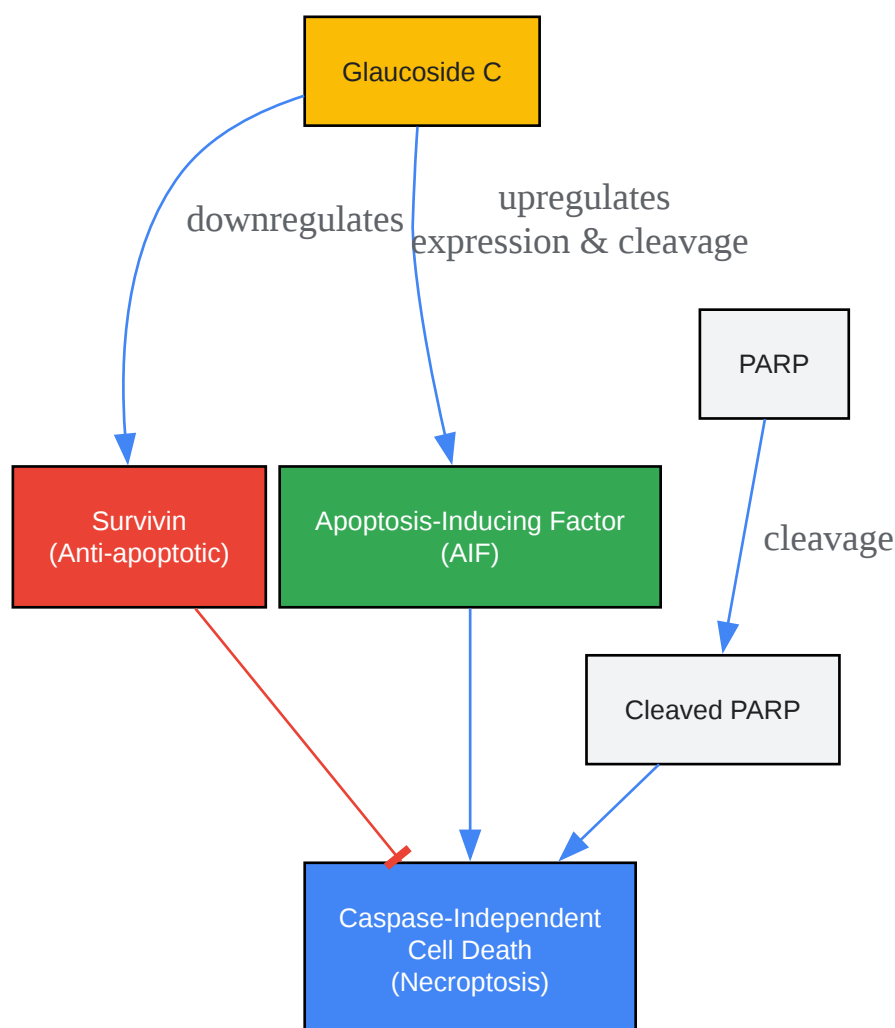
- **Downregulation of Survivin:** A significant decrease in the expression of the anti-apoptotic protein survivin was observed.

- **PARP Cleavage:** Cleavage of poly (ADP-ribose) polymerase (PARP) was induced in a caspase-independent manner.
- **AIF Induction:** A significant increase in the expression and cleavage of apoptosis-inducing factor (AIF) was noted.

In contrast, treatment with kuguaglycoside C did not lead to the activation of caspase-3 or caspase-9, nor did it cause the formation of apoptotic bodies, further supporting a caspase-independent mechanism of cell death.[5]

Signaling Pathways

The proposed mechanism of action for kuguaglycoside C involves a signaling cascade that leads to caspase-independent cell death. The following diagram illustrates this proposed pathway.



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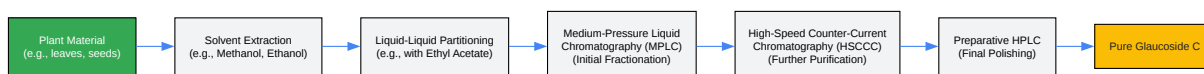
Caption: Proposed signaling pathway of **Glaucoside C** leading to caspase-independent cell death.

Experimental Protocols

Detailed experimental protocols for **Glaucoside C** are not extensively published. However, based on cited studies for related compounds, the following general methodologies can be outlined.

Isolation and Purification of Glaucoside C (General Protocol)

A general workflow for the isolation and purification of glycosides from natural sources often involves the following steps:



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Caption: General experimental workflow for the isolation and purification of glycosides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Glaucoside C** for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.

- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis/Cell Death Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to differentiate between viable, apoptotic, and necrotic cells.

- **Cell Treatment:** Treat cells with **Glaucoside C** as described for the viability assay.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
- **Incubation:** Incubate the cells in the dark according to the manufacturer's protocol.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Conclusion

Glaucoside C and its related compounds represent a promising class of natural products with potential applications in cancer therapy. The unique caspase-independent mechanism of cell death induction warrants further investigation, particularly in the context of drug-resistant cancers. Future research should focus on the definitive structural elucidation of kuguaglycoside C and its relationship to **Glaucoside C**, the comprehensive evaluation of **Glaucoside C**'s efficacy in a broader range of cancer models, and the detailed characterization of its molecular targets and signaling pathways. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

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